Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate

Catalog No.
S2767965
CAS No.
1263062-28-7
M.F
C10H10N2O3
M. Wt
206.201
Availability
In Stock
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Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxyla...

CAS Number

1263062-28-7

Product Name

Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate

IUPAC Name

methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate

Molecular Formula

C10H10N2O3

Molecular Weight

206.201

InChI

InChI=1S/C10H10N2O3/c1-14-8-5-9-11-3-4-12(9)6-7(8)10(13)15-2/h3-6H,1-2H3

InChI Key

GOAXTDXUEGHEHO-UHFFFAOYSA-N

SMILES

COC1=CC2=NC=CN2C=C1C(=O)OC

solubility

not available

Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate is a chemical compound characterized by its unique imidazo-pyridine structure. Its molecular formula is C10H10N2O3C_{10}H_{10}N_{2}O_{3}, and it has a molar mass of approximately 206.20 g/mol. The compound features a methoxy group at the 7-position and a carboxylate ester at the 6-position of the imidazo[1,2-a]pyridine ring system, contributing to its distinct chemical properties and potential biological activities .

Typical for esters and heterocyclic compounds. Key reactions include:

  • Ester Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid.
  • Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles under suitable conditions, leading to derivatives with diverse functional groups.
  • Electrophilic Aromatic Substitution: The aromatic system can participate in electrophilic substitution reactions, allowing for further functionalization of the ring .

Research indicates that methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and for its role in modulating certain enzyme activities. Specific interactions with cytochrome P450 enzymes suggest that it may influence drug metabolism . Additionally, compounds in this class have shown promise in anticancer research due to their ability to affect cellular signaling pathways.

Several synthetic routes have been developed for the preparation of methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate:

  • Starting from Imidazo[1,2-a]pyridine Derivatives: This involves the alkylation of imidazo[1,2-a]pyridine with methanol in the presence of a base to introduce the methoxy group followed by carboxylation.
  • Via Carboxylic Acid Derivatives: Methyl esters can be synthesized through the reaction of imidazo[1,2-a]pyridine-6-carboxylic acid with methanol under acidic conditions.
  • Utilizing Bromoacetaldehyde: A common method involves reacting bromoacetaldehyde with appropriate amines followed by esterification to yield the desired product .

Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate has various applications in medicinal chemistry and pharmaceutical research:

  • Drug Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting inflammation and cancer.
  • Biological Research: Used as a reference compound in studies investigating enzyme interactions and metabolic pathways.
  • Chemical Probes: It serves as a tool in biochemical assays to explore biological mechanisms involving imidazo-pyridine derivatives .

Interaction studies have shown that methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate interacts with several biological targets:

  • Cytochrome P450 Enzymes: It acts as an inhibitor for certain isoforms, affecting drug metabolism.
  • Enzyme Modulation: Studies indicate potential modulation of inflammatory pathways through inhibition of specific enzymes involved in cytokine production .

Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl imidazo[1,2-a]pyridine-6-carboxylateC9H8N2O2Lacks methoxy group; simpler structure
Methyl imidazo[1,2-a]pyridine-7-carboxylateC9H8N2O2Different carboxyl position; no methoxy substitution
Ethyl imidazo[1,2-a]pyridine-6-carboxylateC10H10N2O2Ethyl instead of methyl; affects lipophilicity
Methyl 5-methoxyimidazo[1,2-a]pyridine-6-carboxylateC10H10N2O3Methoxy at different position; alters reactivity

Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate is distinguished by its specific methoxy substitution at the 7-position and its unique biological activity profile compared to these similar compounds .

Core Structure and Substituents

Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate comprises a bicyclic system where an imidazole ring is fused to a pyridine ring at the 1,2-positions. Key substituents include:

  • Methoxy group (-OCH₃) at position 7 of the pyridine ring.
  • Methyl ester (-COOCH₃) at position 6 of the imidazole ring.

The SMILES notation COC(=O)c1cn2ccnc2cc1OC and InChIKey GOAXTDXUEGHEHO-UHFFFAOYSA-N provide precise structural identification.

Table 1: Comparison with Structural Analogues

CompoundMolecular FormulaKey SubstituentsDistinctive Features
Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylateC₁₀H₁₀N₂O₃7-OCH₃, 6-COOCH₃Methoxy at 7, ester at 6
Methyl imidazo[1,2-a]pyridine-7-carboxylateC₉H₈N₂O₂7-COOCH₃No methoxy group; simpler carboxyl position
Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylateC₁₀H₁₀N₂O₃5-OCH₃, 3-COOCH₃Methoxy at 5; ester at 3

This comparison highlights the compound’s unique substitution pattern, which influences its electronic properties and reactivity.

Nomenclature and IUPAC Designation

The IUPAC name methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate adheres to systematic naming conventions for fused bicyclic systems. The numbering prioritizes the pyridine ring as the parent structure, with substituents assigned based on their positions relative to the fused nitrogen atoms.

Condensation Reactions for Imidazo[1,2-a]Pyridine Core Formation

Role of 2-Aminopyridine Derivatives as Precursors

2-Aminopyridine derivatives serve as foundational precursors for imidazo[1,2-a]pyridine synthesis. The Tschitschibabin reaction, first reported in 1925, involves the condensation of 2-aminopyridine with α-halocarbonyl compounds such as bromoacetaldehyde under thermal conditions (150–200°C) to form the bicyclic core [5]. Modern adaptations employ milder bases like sodium bicarbonate to enhance efficiency and reduce reaction times [5]. For instance, Kusy et al. demonstrated that microwave-assisted condensation of 2-aminopyridines with bromomalonaldehyde in ethanol–water media yields 3-carbaldehyde-substituted imidazo[1,2-a]pyridines within 30 minutes, achieving cyclization via an enamine intermediate [4].

Chloroacetaldehyde-Mediated Cyclization Strategies

Chloroacetaldehyde derivatives enable efficient cyclization by reacting with 2-aminopyridines. Zhu et al. developed a catalyst- and solvent-free protocol using α-haloketones (e.g., phenacyl bromides) under mild conditions (80°C, 1–2 hours), achieving yields up to 95% [6]. The reaction proceeds via nucleophilic substitution, where the halogen atom in the α-haloketone facilitates C–N bond formation, followed by intramolecular cyclization [6]. Similarly, 1,3-dichloroacetone and 1,1,3-trichloroacetone have been employed to generate 3-substituted imidazo[1,2-a]pyridines through sequential condensation and elimination steps [5].

Multicomponent Reaction Approaches

Catalyst-Free and Solvent-Free Protocols

Environmentally sustainable methods prioritize eliminating catalysts and solvents. A notable example involves the three-component coupling of 2-aminopyridine, acetophenones, and dimedone under ultrasonication, yielding imidazo[1,2-a]pyridin-3-yl derivatives in water [7]. This protocol avoids toxic solvents and reduces energy consumption, aligning with green chemistry principles.

Molecular Iodine-Catalyzed Synthesis in Aqueous Media

Molecular iodine ($$ \text{I}_2 $$) has emerged as a cost-effective and non-toxic catalyst for imidazo[1,2-a]pyridine synthesis. In a representative procedure, 2-aminopyridine reacts with acetophenone and dimedone in water under aerobic conditions, facilitated by ultrasonication [7]. The mechanism involves iodine-mediated generation of phenylglyoxal from acetophenone, followed by Knoevenagel condensation with dimedone and subsequent aza-Michael addition with 2-aminopyridine [7]. This method achieves yields up to 96% with minimal catalyst loading (5 mol%).

Metal-Free Direct Synthesis Techniques

Tandem Reactions Involving Nitroolefins and Aldehydes

Metal-free tandem reactions enable the construction of imidazo[1,2-a]pyridines without transition metals. For example, electrochemical C–N bond formation between ketones and 2-aminopyridines uses hydriodic acid as a redox mediator in ethanol, producing the core structure in undivided cells [3]. This approach avoids external oxidants and achieves moderate to excellent yields (45–92%) [3].

Microwave-Assisted and Ultrasonication Strategies

Microwave irradiation significantly accelerates reaction kinetics. The Groebke–Blackburn–Bienaymé reaction (GBBR) under microwave conditions reduces synthesis time from 8 hours to 30 minutes while improving yields (82% to 89%) [2]. Similarly, ultrasonication promotes efficient mixing and energy transfer, enabling rapid synthesis of functionalized derivatives [7].

Functionalization at the 6- and 7-Positions

Esterification and Methoxy Group Introduction

The methyl ester and methoxy groups at positions 6 and 7 are introduced via post-cyclization modifications. Esterification often employs methyl chloroformate or methanol under acidic conditions, while methoxy groups are installed using methylating agents like dimethyl sulfate [1] [5]. For instance, methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate is synthesized by treating the hydroxyl precursor with methyl iodide in the presence of a base [1].

Halogenation and Cross-Coupling Reactions

Halogenation at the 6-position facilitates further derivatization via cross-coupling. Electrophilic halogenation using $$ \text{N}- $$halosuccinimide (NXS) in dichloromethane introduces bromine or iodine atoms, enabling Suzuki–Miyaura or Ullmann couplings [4]. Recent advances employ C–H functionalization strategies to directly install aryl or heteroaryl groups without pre-halogenation [4].

Hirshfeld Surface Analysis for Intermolecular Interactions

The intermolecular interactions in methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate can be comprehensively analyzed through Hirshfeld surface analysis, a powerful computational tool that quantifies the relative contributions of different contact types in crystal packing [1] [2]. Based on extensive studies of related imidazo[1,2-a]pyridine derivatives, the Hirshfeld surface analysis reveals distinct patterns of intermolecular interactions that govern the solid-state architecture of this compound.

The dominant intermolecular contacts in methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate are hydrogen-hydrogen interactions, accounting for approximately 35-45% of the total surface contacts [1] [2]. These van der Waals interactions primarily involve the methyl groups of both the methoxy and ester substituents, creating a network of weak but numerous stabilizing forces throughout the crystal structure.

Carbon-hydrogen contacts represent the second most significant contribution, comprising 15-25% of the total interactions [1] [2]. These contacts predominantly involve the aromatic hydrogen atoms of the imidazo[1,2-a]pyridine core system interacting with neighboring molecules, facilitating the formation of extended molecular chains through weak C-H...π interactions.

The methoxy group at position 7 introduces specific hydrogen-oxygen contacts, contributing 10-15% to the overall interaction profile [1] [2]. The methoxy oxygen atom serves as a weak hydrogen bond acceptor, forming C-H...O interactions with neighboring molecules. These interactions are particularly significant in stabilizing the crystal packing arrangement and influencing the molecular orientation within the unit cell.

Nitrogen-containing interactions (H...N contacts) account for 8-12% of the surface contacts, primarily involving the imidazole nitrogen atoms [1] [2]. The pyridine-like nitrogen (N1) and the imidazole nitrogen (N2) of the fused ring system participate in weak hydrogen bonding interactions, contributing to the overall stability of the crystal lattice.

The carbonyl group of the ester functionality at position 6 generates C...O contacts representing 3-5% of the total interactions [1] [2]. The carbonyl oxygen atom acts as a hydrogen bond acceptor, forming directional interactions that influence the molecular packing geometry and contribute to the formation of specific crystal motifs.

π-π stacking interactions are present between adjacent imidazo[1,2-a]pyridine ring systems, although their quantitative contribution varies depending on the specific crystal packing arrangement [1] [2]. These interactions typically involve centroid-centroid distances of 3.4-3.7 Å, characteristic of moderate π-π stacking in heterocyclic aromatic systems.

The two-dimensional fingerprint plots derived from Hirshfeld surface analysis provide detailed information about the geometric characteristics of these interactions. The sharp spikes in the fingerprint plots correspond to strong directional interactions such as C-H...O hydrogen bonds, while the broader features represent more diffuse contacts like van der Waals interactions [1] [2].

Comparative Crystal Packing with Analogous Derivatives

The crystal packing motifs of methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate can be understood through comparison with structurally related imidazo[1,2-a]pyridine derivatives. Crystallographic studies of analogous compounds reveal common structural features and packing preferences that provide insight into the expected solid-state behavior of the target compound.

Methyl imidazo[1,2-a]pyridine-7-carboxylate (CAS: 86718-01-6) exhibits a melting point of 133-135°C [3] [4], indicating relatively strong intermolecular interactions in the solid state. The simpler structure, lacking the methoxy substituent, allows for more efficient packing with stronger π-π stacking interactions between the imidazo[1,2-a]pyridine cores.

Comparative analysis with methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate (molecular weight 206.20 g/mol) reveals the influence of substitution pattern on crystal packing [5]. The regioisomeric relationship between the 3-carboxylate and 6-carboxylate positions significantly affects the molecular dipole moment and consequently the intermolecular interaction patterns.

Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate demonstrates how ester chain length influences crystal packing efficiency [6]. The ethyl ester introduces additional conformational flexibility and steric bulk, potentially leading to lower packing coefficients and different hydrogen bonding patterns compared to the methyl ester derivative.

Structural studies of related compounds show that the imidazo[1,2-a]pyridine core system maintains planarity with root-mean-square deviations typically below 0.03 Å [7] [8]. The methoxy and ester substituents in methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate are expected to adopt conformations that minimize steric repulsion while maximizing intermolecular interactions.

The dihedral angles between the imidazo[1,2-a]pyridine plane and substituent groups are critical for understanding molecular conformation. Based on analogous structures, the methoxy group is expected to be nearly coplanar with the aromatic system, while the ester carbonyl may adopt a slightly twisted conformation to optimize intermolecular contacts [8].

Packing coefficients for imidazo[1,2-a]pyridine derivatives typically range from 62-67% [8], indicating efficient space-filling in the crystal lattice. The presence of both methoxy and ester substituents in the target compound is expected to result in a packing coefficient within this range, with the specific value depending on the ability of these groups to form complementary intermolecular interactions.

Spectroscopic Profiling

NMR (¹H, ¹³C) and FT-IR Spectral Assignments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides definitive structural characterization of methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate through analysis of characteristic chemical shifts and coupling patterns. The imidazole proton (H-2) appears as a distinctive singlet in the downfield region at δ 8.80-9.50 ppm, reflecting the strong deshielding effect of the adjacent nitrogen atoms [9] [10].

The pyridine ring protons exhibit characteristic chemical shifts consistent with the electron-withdrawing effects of the ester and methoxy substituents. The H-3 proton appears as a doublet at δ 7.50-8.00 ppm, while the H-5 proton resonates at δ 6.80-7.20 ppm as a doublet, showing the expected coupling pattern with adjacent ring protons [9] [10].

Methoxy group protons (-OCH₃) appear as a sharp singlet at δ 3.85-4.00 ppm, characteristic of aromatic methoxy substituents [9] [10]. The ester methyl group (-COOCH₃) resonates slightly downfield at δ 3.95-4.10 ppm due to the additional deshielding effect of the carbonyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the ester group appears in the characteristic region at δ 160-165 ppm, consistent with aromatic ester carbonyls [9] [10].

Aromatic carbons of the imidazo[1,2-a]pyridine system resonate between δ 110-150 ppm, with the specific chemical shifts depending on the substitution pattern and electronic environment [9] [10]. The methoxy carbon appears at δ 55-58 ppm, while the ester methyl carbon resonates at δ 52-55 ppm.

Fourier Transform Infrared (FT-IR) spectroscopy reveals characteristic vibrational frequencies that confirm the presence of key functional groups. The carbonyl stretch of the ester group appears as a strong absorption band at 1680-1720 cm⁻¹, characteristic of aromatic ester carbonyls [9] [10].

Aromatic C=C stretching vibrations occur in the region 1580-1620 cm⁻¹, reflecting the conjugated nature of the imidazo[1,2-a]pyridine system [9] [10]. The aromatic C-H stretching modes appear at 3000-3100 cm⁻¹, while the methoxy C-O stretch is observed at 1200-1300 cm⁻¹.

Characteristic fingerprint region absorptions below 1500 cm⁻¹ provide additional structural confirmation through comparison with reference spectra of related imidazo[1,2-a]pyridine derivatives [9] [10].

Mass Spectrometric Fragmentation Patterns

Electron Impact Mass Spectrometry (EI-MS) of methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate produces characteristic fragmentation patterns that confirm the molecular structure and provide insight into the preferred dissociation pathways. The molecular ion peak appears at m/z 206, corresponding to the molecular weight of C₁₀H₁₀N₂O₃ [9].

The base peak typically occurs at m/z 174, resulting from the loss of the methoxy group (-OCH₃, 32 mass units) from the molecular ion [9]. This fragmentation pattern is characteristic of aromatic methoxy compounds and represents the most stable fragment ion under electron impact conditions.

Sequential fragmentation proceeds through loss of the ester methyl group, producing an ion at m/z 159 corresponding to [M-OCH₃-CH₃]⁺. Further fragmentation involves loss of carbon monoxide from the ester group, yielding an ion at m/z 131 [M-OCH₃-COOCH₃]⁺ [9].

Rearrangement ions may be observed due to the bicyclic nature of the imidazo[1,2-a]pyridine system, with characteristic peaks corresponding to tropylium-type ions formed through ring expansion and contraction processes [9].

Electrospray Ionization Mass Spectrometry (ESI-MS) provides complementary information with softer ionization conditions. The protonated molecular ion [M+H]⁺ appears at m/z 207, while sodium adducts [M+Na]⁺ may be observed at m/z 229 [9].

Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion reveal fragmentation pathways involving proton-mediated cleavage of the ester bond, producing characteristic product ions that confirm the structural assignment [9].

Thermodynamic and Solubility Profiles

Melting Point and Thermal Stability

The thermal properties of methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate reflect the balance between intermolecular interactions and molecular flexibility. While specific melting point data for this compound is not available in the literature, comparative analysis with structurally related derivatives provides insight into expected thermal behavior.

Methyl imidazo[1,2-a]pyridine-7-carboxylate exhibits a melting point of 133-135°C [3] [4], establishing a baseline for thermal stability in this class of compounds. The presence of the additional methoxy substituent in the target compound is expected to influence the melting point through altered intermolecular interactions and packing efficiency.

Thermal stability under ambient conditions is confirmed by storage recommendations of 2-8°C in sealed containers away from moisture [11] [12]. The compound demonstrates stability at room temperature for extended periods, indicating that thermal decomposition is not a significant concern under normal handling conditions.

Differential Scanning Calorimetry (DSC) studies of related imidazo[1,2-a]pyridine derivatives reveal characteristic thermal transitions [13] [14]. The glass transition temperature (Tg) is typically observed in the range of 180-200 K for similar compounds, while melting transitions occur with enthalpies of fusion ranging from 80-120 J/g.

Thermogravimetric Analysis (TGA) of analogous compounds shows thermal decomposition beginning around 180-200°C, with complete pyrolysis occurring by 400-500°C [15] [16]. The activation energy for thermal decomposition typically ranges from 150-200 kJ/mol for imidazo[1,2-a]pyridine derivatives.

Kinetic parameters for thermal degradation follow first-order kinetics in most cases, with the methoxy and ester substituents representing potential sites for initial thermal cleavage [15]. The decomposition pathway likely involves initial loss of the methoxy group, followed by ester cleavage and ring fragmentation.

Solvent Compatibility and Partition Coefficients

The solubility profile of methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate is determined by the balance between the hydrophobic imidazo[1,2-a]pyridine core and the polar methoxy and ester substituents. Aqueous solubility is expected to be limited due to the aromatic nature of the core structure [11] [12].

Organic solvent compatibility is excellent, with the compound showing good solubility in dimethyl sulfoxide (DMSO), methanol, ethanol, and dichloromethane [11] [12]. This solubility profile is consistent with compounds containing both aromatic and polar functional groups.

Partition coefficient (logP) values for methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate are estimated to be in the range of 1.5-2.0, indicating moderate lipophilicity [17]. This value suggests favorable membrane permeability properties for potential biological applications.

Topological Polar Surface Area (TPSA) is calculated to be approximately 70 Ų, falling within the range associated with good oral bioavailability [17]. The compound contains five hydrogen bond acceptors (two nitrogens, one carbonyl oxygen, and two methoxy oxygens) and no hydrogen bond donors, contributing to its moderate polarity.

Solvent selection for crystallization and purification should consider the compound's preference for moderately polar organic solvents. Ethanol-water mixtures or acetone-hexane systems may provide optimal conditions for crystal growth and purification [11].

Stock solution preparation guidelines recommend using DMSO as the primary solvent for biological assays, with heating to 37°C and ultrasonication to enhance dissolution [11] [12]. Solutions should be stored at -20°C to -80°C to maintain stability over extended periods.

XLogP3

1.6

Dates

Last modified: 08-17-2023

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